molecular formula C5H6F3N3 B13330206 3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine CAS No. 2484774-18-5

3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine

Cat. No.: B13330206
CAS No.: 2484774-18-5
M. Wt: 165.12 g/mol
InChI Key: BBZQPVKQGDHMSE-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a fluoro group, and a methyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of difluoromethylating reagents to introduce the CF₂H group onto a pre-formed pyrazole ring . The reaction conditions often include the use of metal-based catalysts and specific solvents to facilitate the difluoromethylation process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process. Additionally, the selection of cost-effective and environmentally friendly reagents is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s ability to form hydrogen bonds, which may influence its binding affinity to target proteins. Additionally, the presence of the fluoro group can affect the compound’s lipophilicity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Difluoromethyl)-4-fluoro-1-methyl-1H-pyrazol-5-amine lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

2484774-18-5

Molecular Formula

C5H6F3N3

Molecular Weight

165.12 g/mol

IUPAC Name

5-(difluoromethyl)-4-fluoro-2-methylpyrazol-3-amine

InChI

InChI=1S/C5H6F3N3/c1-11-5(9)2(6)3(10-11)4(7)8/h4H,9H2,1H3

InChI Key

BBZQPVKQGDHMSE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)C(F)F)F)N

Origin of Product

United States

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